molecular formula C15H22O3 B2824215 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol CAS No. 408336-32-3

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol

Cat. No. B2824215
CAS RN: 408336-32-3
M. Wt: 250.338
InChI Key: QMVFYJXQJUCESP-UHFFFAOYSA-N
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Description

The compound “4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol” is an organic compound with the molecular formula C15H22O3 . It is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of this compound can be complex. One common method involves the reaction of benzylamine with o-chlorophenylboronic acid . Another method involves the reaction of the ketone group in 1-(tetrahydro-2H-pyran-4-yl)ethanone with Wittig reagents to produce various poly-substituted olefin compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring attached to a phenyl group through an oxygen atom, and a butan-1-ol group attached to the phenyl group . The InChI code for this compound is 1S/C15H22O3/c16-11-3-1-5-13-7-9-14 (10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2 .


Chemical Reactions Analysis

The tetrahydropyran ring in this compound can be involved in various reactions. For example, 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.34 . Other properties such as melting point, boiling point, and density are not available from the current information.

Scientific Research Applications

Environmental Applications and Synthesis Methods

One of the key scientific research applications of compounds structurally related to 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol involves environmentally friendly synthesis methods. For instance, the undergraduate organic laboratory project that investigates a one-pot, multicomponent, environmentally friendly Prins-Friedel-Crafts-type reaction showcases the educational and practical significance of such compounds. This reaction, catalyzed by Montmorillonite K10 clay, synthesizes tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, setting the stage for further student research projects exploring the reaction scope with other carbonyl substrates (Dintzner et al., 2012).

Catalysis and Synthesis Enhancements

Moreover, the use of 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions highlights the catalytic efficiencies achievable with related compounds. This method benefits from high yield, clean reaction, simple methodology, and short reaction time, underscoring the compound's role in facilitating more efficient and safer synthetic processes (Khaligh, 2015).

Novel Reagents and Synthetic Applications

The development of novel reagents, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione for the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions, further exemplifies the broader chemical utility of compounds related to 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol. These advancements demonstrate the potential for creating more effective oxidizing agents that operate under milder, more environmentally benign conditions (Zolfigol et al., 2006).

Advanced Materials and Molecular Design

Additionally, the synthesis of advanced materials, such as the introduction of a novel basic ionic liquid containing dual basic functional groups for the efficient synthesis of spiro-4H-pyrans, showcases the innovative applications of these compounds in materials science. This research highlights the compound's role in promoting the synthesis of complex molecular architectures through one-pot three-component condensation, offering insights into the design of new catalytic materials (Goli-Jolodar et al., 2016).

Safety and Hazards

This compound is an organic compound and generally has a certain degree of toxicity and irritancy . During operation, personal protective equipment such as protective gloves, glasses, and masks should be worn to avoid direct skin contact and inhalation of vapors . It should be stored and handled carefully to avoid contact with oxidants and strong acids .

properties

IUPAC Name

4-[4-(oxan-2-yloxy)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c16-11-3-1-5-13-7-9-14(10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVFYJXQJUCESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol

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